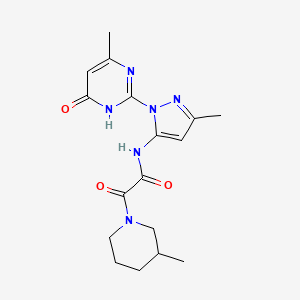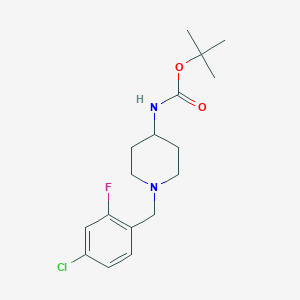![molecular formula C11H16N2O5 B2656420 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid CAS No. 647011-10-7](/img/structure/B2656420.png)
2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. This reaction is typically carried out under basic conditions using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazole intermediate with a Boc-protected amine, such as Boc-protected alanine, in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide (CO2) in the presence of a strong base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the Boc-protected amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazole derivatives, and various substituted oxazole compounds with different functional groups.
Scientific Research Applications
2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various oxazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The oxazole ring and Boc-protected amino group play crucial roles in its binding affinity and selectivity towards target proteins. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further enhancing its biological activity.
Comparison with Similar Compounds
2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-thiazole-4-carboxylic acid: This compound contains a thiazole ring instead of an oxazole ring, which can lead to different chemical reactivity and biological activities.
2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-imidazole-4-carboxylic acid: This compound features an imidazole ring, which can result in distinct pharmacological properties compared to the oxazole derivative.
2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-pyrazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups and the oxazole ring, which imparts distinct chemical and biological properties that can be exploited for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6(12-10(16)18-11(2,3)4)8-13-7(5-17-8)9(14)15/h5-6H,1-4H3,(H,12,16)(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWRGFGIKJOEGX-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CO1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CO1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
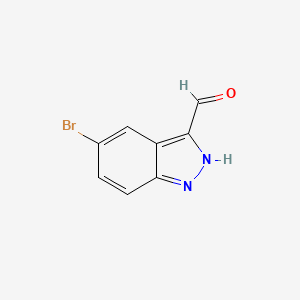
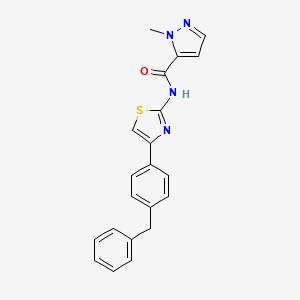
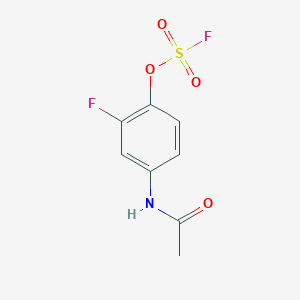
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)
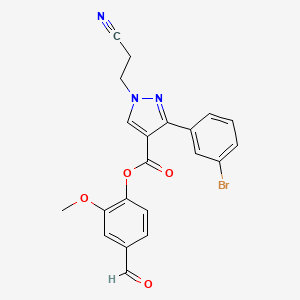

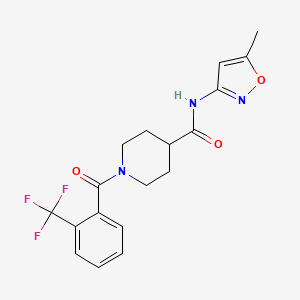

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
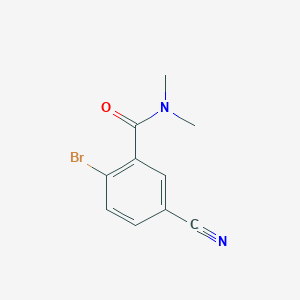
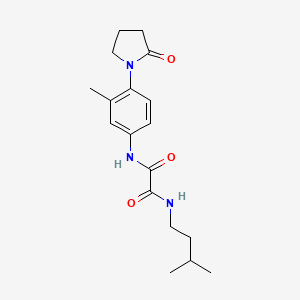
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2656357.png)
